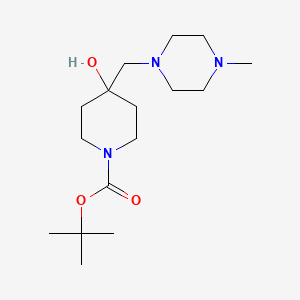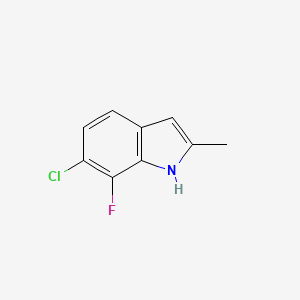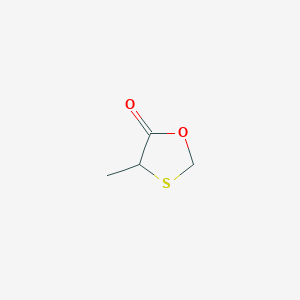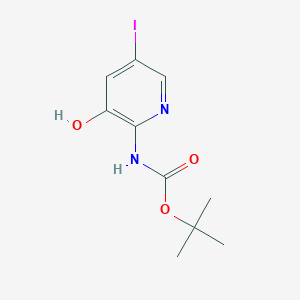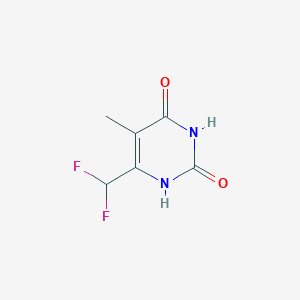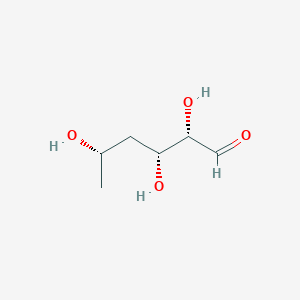
(2S,3R,5S)-2,3,5-Trihydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,5S)-2,3,5-Trihydroxyhexanal is an organic compound with the molecular formula C6H12O4. It is a stereoisomer with three hydroxyl groups attached to a hexanal backbone. This compound is significant in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,5S)-2,3,5-Trihydroxyhexanal can be achieved through several synthetic routes. One common method involves the selective oxidation of hexane derivatives. For instance, starting from hexane-2,3,5-triol, selective oxidation can be performed using mild oxidizing agents to yield the desired aldehyde. Another approach involves the use of protecting groups to selectively oxidize specific hydroxyl groups while leaving others intact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of biocatalysts, such as enzymes, is also explored to achieve selective oxidation in an environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,5S)-2,3,5-Trihydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or enzymatic oxidation.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonyl chlorides.
Major Products Formed
Oxidation: (2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid.
Reduction: (2S,3R,5S)-2,3,5-Trihydroxyhexanol.
Substitution: Various substituted hexanal derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2S,3R,5S)-2,3,5-Trihydroxyhexanal has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its role in metabolic pathways and as a potential intermediate in the biosynthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active molecules.
Industry: Utilized in the production of fine chemicals, flavors, and fragrances due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,5S)-2,3,5-Trihydroxyhexanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different metabolites. Its hydroxyl groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,5S)-2,3,5-Trihydroxyhexanoic acid: The oxidized form of (2S,3R,5S)-2,3,5-Trihydroxyhexanal.
(2S,3R,5S)-2,3,5-Trihydroxyhexanol: The reduced form of this compound.
Hexane-2,3,5-triol: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereoisomerism makes it a valuable compound for studying stereoselective reactions and for use in the synthesis of enantiomerically pure compounds.
Propiedades
Fórmula molecular |
C6H12O4 |
|---|---|
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
(2S,3R,5S)-2,3,5-trihydroxyhexanal |
InChI |
InChI=1S/C6H12O4/c1-4(8)2-5(9)6(10)3-7/h3-6,8-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
Clave InChI |
NGEVRUUFNAKXBP-KVQBGUIXSA-N |
SMILES isomérico |
C[C@@H](C[C@H]([C@@H](C=O)O)O)O |
SMILES canónico |
CC(CC(C(C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-[1,2,4]Thiadiazino[4,3-a]benzimidazole](/img/structure/B13978826.png)
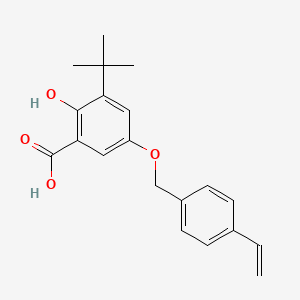
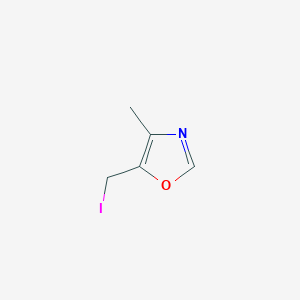
![5,5-dimethyl-6H-thiopyrano[2,3-b]furan-4-one](/img/structure/B13978855.png)
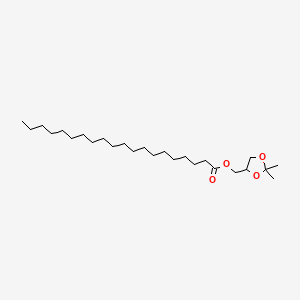


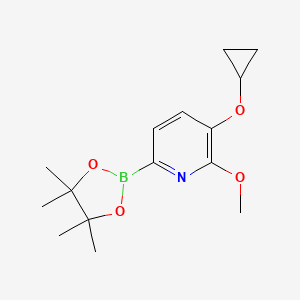
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
